Sulfathiazole sodium Sulfathiazole sodium Sulfathiazole sodium is a sulfonamide.
A sulfathiazole compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.
Brand Name: Vulcanchem
CAS No.: 144-74-1
VCID: VC0003000
InChI: InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12);
SMILES: C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+]
Molecular Formula: C9H9N3NaO2S2
Molecular Weight: 278.3 g/mol

Sulfathiazole sodium

CAS No.: 144-74-1

Cat. No.: VC0003000

Molecular Formula: C9H9N3NaO2S2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Sulfathiazole sodium - 144-74-1

CAS No. 144-74-1
Molecular Formula C9H9N3NaO2S2
Molecular Weight 278.3 g/mol
IUPAC Name sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide
Standard InChI InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12);
Standard InChI Key RKXDGQFOLMYFFG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na]

Chemical and Structural Properties

Sulfathiazole sodium (CAS 144-74-1) is formally known as 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide monosodium salt. Its molecular formula is C9H8N3NaO2S2\text{C}_9\text{H}_8\text{N}_3\text{NaO}_2\text{S}_2, with a molecular weight of 279.31 g/mol . The compound exists as a hygroscopic, white to off-white powder that is highly soluble in water (50 mg/mL) . Structurally, it consists of a sulfonamide group linked to a thiazole ring, a configuration critical for its antibacterial activity (Figure 1).

Table 1: Key Physicochemical Properties of Sulfathiazole Sodium

PropertyValue
Melting Point255–260°C (decomposes)
SolubilityWater: 50 mg/mL
Storage Conditions-20°C, protected from moisture
pKa7.2 (sulfonamide group)

The sodium salt form enhances water solubility compared to the parent sulfathiazole, making it suitable for aqueous formulations .

Synthesis and Manufacturing

The synthesis of sulfathiazole sodium involves a two-step process starting from 2-aminothiazole and p-acetamidobenzenesulfonyl chloride.

Reaction Mechanism

  • Acetylation: 2-aminothiazole reacts with p-acetamidobenzenesulfonyl chloride in tetrahydrofuran (THF) with pyridine as a catalyst, forming an intermediate bis-acetylated compound .

  • Deacetylation: The intermediate undergoes alkaline hydrolysis using sodium hydroxide (20% w/v) under reflux conditions, yielding sulfathiazole sodium after neutralization .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature (Step 1)20°C for 6 hours
Temperature (Step 2)Reflux (100°C) for 2 hours
Yield76–86%

Industrial-scale production employs glass-lined reactors to prevent contamination, with activated charcoal (Darco) used for purification .

Mechanism of Antibacterial Action

Sulfathiazole sodium functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis . By structurally resembling para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydrofolic acid, depriving bacteria of tetrahydrofolate—a cofactor required for nucleotide synthesis .

Key Features:

  • Spectrum: Effective against Gram-positive bacteria (e.g., Streptococcus spp.), Gram-negative organisms (e.g., Escherichia coli), and Chlamydia .

  • Resistance Mechanisms: Arises through DHPS mutations or alternative folate pathways .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Poor gastrointestinal absorption limits systemic use; primarily administered topically .

  • Excretion: Renal clearance predominates, with 60–70% excreted unchanged in urine .

Adverse Effects

Table 3: Clinical Adverse Events (Oral Administration)

Adverse EffectIncidenceSeverity
Dermatitis9%Discontinuation
Nausea/Vomiting6%Moderate
Drug Fever2%Severe
Hematuria1%Mild

Systemic toxicity risks, including crystalluria and blood dyscrasias, have relegated sulfathiazole sodium to topical formulations (vaginal creams, ophthalmic solutions) in combination with other sulfonamides .

Contemporary Applications

Veterinary Medicine

  • Livestock: Used in poultry and cattle feed (0.1–0.2% w/w) to suppress gut microbiota folate synthesis, ensuring dietary folate dependency .

  • Aquaculture: Controls Aeromonas infections in fish farming .

Research Applications

  • Microbiome Studies: Deciphers interactions between sulfonamides and host microbiota in citrus plants affected by huanglongbing .

  • Antibiotic Resistance: Serves as a model for studying plasmid-mediated DHPS mutations .

Table 4: MIC Values for Common Pathogens

OrganismMIC (μg/mL)
Staphylococcus aureus16–32
Escherichia coli64–128
Chlamydia trachomatis8–16

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